molecular formula C14H11ClN4O2 B4586663 methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4586663
M. Wt: 302.71 g/mol
InChI Key: YGSTUHCMDMYALL-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:

  • Core structure: A fused triazole-pyrimidine ring system.
  • Substituents:
    • 2-Chlorophenyl group at position 2.
    • Methyl group at position 6.
    • Carboxylate ester (methyl) at position 4.

Triazolopyrimidines are widely studied for their pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound’s structural uniqueness lies in its substitution pattern, which distinguishes it from other derivatives in terms of reactivity and bioactivity .

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-8-10(13(20)21-2)7-16-14-17-12(18-19(8)14)9-5-3-4-6-11(9)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSTUHCMDMYALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . The reaction conditions usually involve heating the reactants in dry toluene at 140°C .

Industrial Production Methods

For industrial production, the use of dicationic molten salts as catalysts has been explored. This method is efficient and environmentally friendly, providing high yields of the product under solvent-free conditions or in ethanol as a green solvent .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The table below highlights key structural differences and similarities with other triazolopyrimidine derivatives:

Compound Name Position 2 Substituent Position 7 Substituent Position 6 Functional Group Molecular Weight (g/mol) Key Biological Activity
Methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Target Compound) 2-Chlorophenyl Methyl Methyl carboxylate ~352–440* Anticancer, antiviral (inferred)
Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (3-Chlorobenzyl)sulfanyl Phenyl Ethyl carboxylate 458.94 Antibacterial, enzyme inhibition
2-(4-Chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 4-Chlorophenyl 2-Methoxyethyl Ketone 351.4 Kinase inhibition
Ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Phenyl Propyl Ethyl carboxylate 310.35 Anti-inflammatory
7-(3-Chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 3-Chloro-4-methylphenyl Pyrido fused ring Ketone 397.7 Antiviral (broad-spectrum)

*Molecular weight estimated based on structural analogs (e.g., reports 440.94 g/mol for a similar compound).

Key Structural and Functional Differences

Position 2 Substituents :

  • The target compound’s 2-chlorophenyl group provides enhanced lipophilicity compared to methoxy () or sulfanyl () substituents. This improves membrane permeability in biological systems .
  • Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit stronger receptor-binding affinity but reduced metabolic stability .

Compounds with polar substituents (e.g., 2-methoxyethyl in ) show improved solubility but lower bioavailability .

Carboxylate vs. Amide/Ketone at Position 6 :

  • The methyl carboxylate in the target compound balances hydrolysis resistance and metabolic activation, whereas amide derivatives (e.g., ) exhibit prolonged half-lives but require enzymatic cleavage for activation .

Biological Activity

Methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (commonly referred to as the compound) is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a triazolo ring fused to a pyrimidine structure, with a methyl ester and a chlorophenyl substituent. These structural elements contribute to its solubility and biological activity. The presence of the carboxylate group is crucial for interactions with biological targets.

Research indicates that compounds in the triazolo-pyrimidine class can interact with various biological targets, including:

  • Enzymatic Inhibition : The compound has been studied for its inhibitory effects on kinases and other enzymes involved in cellular signaling pathways.
  • Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Cytotoxic Effects : The compound exhibits cytotoxicity against several cancer cell lines, making it a candidate for further development as an anticancer agent.

Table 1: Biological Activity Overview

Activity TypeTarget/Cell LineIC50 (µM)Reference
c-Met Kinase InhibitionA549 (Lung Cancer)0.090
CytotoxicityMCF-7 (Breast Cancer)1.23
CytotoxicityHeLa (Cervical Cancer)2.73
Antiviral ActivityHIV-113.1

Case Studies

  • Inhibition of c-Met Kinase : A study evaluated the compound's efficacy against c-Met kinase, revealing significant inhibitory activity with an IC50 value of 0.090 µM. This suggests potential for treating cancers that overexpress c-Met .
  • Cytotoxicity Assessment : In vitro studies demonstrated that the compound exhibits moderate to high cytotoxicity against various cancer cell lines, including A549, MCF-7, and HeLa cells. The highest potency was observed in A549 cells with an IC50 of 1.06 µM .
  • Antiviral Properties : Research on triazolo-pyrimidine derivatives indicated that certain compounds within this class could inhibit HIV-1 replication, highlighting their potential as antiviral agents .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes that may include:

  • Reagents : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Eco-friendly Methods : Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield while minimizing environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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